2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile
Description
2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic, aromatic compounds characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown promising applications in various biological and clinical studies due to their stability, bioavailability, and significant biological activity .
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-11-6-7-14-15(8-11)19-16(18-14)20-10-13-5-3-2-4-12(13)9-17/h2-8H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCZSSBMSNFHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often include heating the mixture at elevated temperatures, followed by the addition of a base to neutralize the reaction mixture . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other benzimidazole derivatives. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent . Additionally, it is used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals, which have applications in materials science .
Mechanism of Action
The mechanism of action of 2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with the function of nucleic acids, proteins, and cell membranes . This compound may exert its effects by binding to specific receptors or enzymes, thereby disrupting cellular processes and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as 2-methylbenzimidazole, 2-(1-hydroxyethyl)benzimidazole, and 2-propyl-4-methyl-6-(1’-methylbenzimidazol-2-yl)benzimidazole These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
